((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a leucine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine typically involves multiple steps. One common method includes the protection of the amino group of D-leucine, followed by the introduction of the cyclohexyl moiety. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Uniqueness
((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-D-leucine: is unique due to its specific stereochemistry and the presence of both cyclohexyl and leucine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14-,15-/m1/s1 |
InChI Key |
JDNKQMWGCKCHBF-LXTVHRRPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@H](CC(C)C)C(=O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.